molecular formula C11H11NO2 B075308 Ethyl 2-(4-cyanophenyl)acetate CAS No. 1528-41-2

Ethyl 2-(4-cyanophenyl)acetate

Cat. No. B075308
CAS RN: 1528-41-2
M. Wt: 189.21 g/mol
InChI Key: DFEWKWBIPMKGFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(4-cyanophenyl)acetate and related compounds involves multiple steps, including the Lossen rearrangement and condensation reactions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas and hydroxamic acids from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Furthermore, the introduction of acetal-protecting groups for carbohydrate thioglycoside donors, such as [1-cyano-2-(2-iodophenyl)]ethylidene, highlights the versatility of cyanophenylacetate derivatives in stereoselective formations (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate has been elucidated through crystallographic studies, revealing detailed bond parameters and the influence of steric and electronic effects on the molecule (Jia Zhi, 1996). Similarly, the structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, providing insights into the non-planar nature of the molecule and its stabilization through intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-(4-cyanophenyl)acetate derivatives involves various transformations, such as the synthesis of ethyl-2-(4-aminophenoxy)acetate, showcasing the compound's potential as a precursor for dual hypoglycemic agents (Altowyan et al., 2022). The synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate demonstrates its utility in racemization-free esterification, thioesterification, amidation, and peptide bond formation (Chandra et al., 2018).

Physical Properties Analysis

The physical properties of ethyl 2-(4-cyanophenyl)acetate derivatives, such as crystal structure and thermal behavior, have been extensively studied. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals the molecule's stacking in layers, with no significant intermolecular interactions present (Boukhedena et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-cyanophenyl)acetate, such as its reactivity in various organic transformations, underscore its importance in synthetic chemistry. The compound's ability to undergo reactions like the Yamaguchi reagent modification for enantioselective esterification and peptide synthesis highlights its versatility and potential for the development of novel organic methodologies (Chandra et al., 2018).

Scientific Research Applications

  • Lossen Rearrangement and Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This method achieved good yields without racemization under milder and simpler reaction conditions. Additionally, byproducts could be easily recovered and recycled, making this method environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).

  • Green Suzuki Coupling Reactions : Costa et al. (2012) explored green Suzuki coupling using water as the primary solvent, focusing on the synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac. This experiment was significant for teaching green chemistry principles and exploring the synthesis of nonsteroidal anti-inflammatory drugs (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

  • Synthesis of 4-Phenyl-2-Butanone : Zhang (2005) described the synthesis of 4-phenyl-2-butanone, which is a medium for synthesizing medicine to diminish inflammation and codeine. Ethyl ethanate, synthesized from ethanol and acetic acid with strong acid as a catalyst, is an important step in this process (Zhang, 2005).

  • Binding of Thiosemicarbazone Derivatives with Human Serum Albumin : Karthikeyan et al. (2016) studied the binding of thiosemicarbazone derivatives to human serum albumin (HSA), which has implications in understanding the pharmacokinetic mechanisms of drugs. This study used fluorescence spectroscopy and molecular modelling to analyze the binding dynamics (Karthikeyan, Bharanidharan, Kesherwani, Mani, Srinivasan, Velmurugan, Aruna, & Ganesan, 2016).

  • Solubility and Dissolution Thermodynamic Properties : Zhou et al. (2017) measured the solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures and calculated its molar dissolution thermodynamic properties. This study is relevant for understanding the solubility behavior of similar compounds in various solvents (Zhou, Wang, Fang, Guo, Xiao, Hao, Bao, & Huang, 2017).

  • Enhancement of Antiinflammatory Effect of Ethyl 4-Biphenylyl Acetate : Arima et al. (1990) researched the antiinflammatory effects of Ethyl 4-biphenylyl acetate and how its therapeutic effects can be improved through complexation with β-cyclodextrin derivatives (Arima, Adachi, Irie, Uekama, & Pitha, 1990).

Safety And Hazards

Ethyl 2-(4-cyanophenyl)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

ethyl 2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEWKWBIPMKGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299465
Record name ethyl 2-(4-cyanophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-cyanophenyl)acetate

CAS RN

1528-41-2
Record name 1528-41-2
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Record name ethyl 2-(4-cyanophenyl)acetate
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Record name ethyl 2-(4-cyanophenyl)acetate
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Synthesis routes and methods I

Procedure details

A suspension of 4-cyanophenylacetic acid (31.2 g, prepared as described in J.C.S. 744, (1941)), concentrated sulphuric acid (5 ml) and absolute ethanol (300 ml) was boiled under reflux with stirring for 48 hours. The solvent was removed under reduced pressure and dilute aqueous sodium hydroxide solution was added to neutralise the sulphuric acid. Dichloromethane was added. The mixture was filtered and extracted with further dichloromethane. The organic extracts were dried and evaporated to give ethyl 4-cyanophenylacetate, m.p. 94-95° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Combined ethyl 2-(4-bromophenyl)acetate (30 g, 0.123 mol) and NMP (200 mL). Then CuCN (33 g, 0.370 mol) was added in portions and then degassed and refilled with nitrogen three times. Then CuI (4.7 g, 0.0247 mol) was added in one portion. The reaction was degassed and refilled with nitrogen three times and then heated to 160° C. for 4 hours. Then the reaction was heated to 180° C. for another 3 hours. The solution was then cooled to room temperature and diluted with EtOAc (500 mL) and water (500 mL). After stirring for 10 mins, the reaction was filtered and the aqueous layer was extracted with EtOAc (500 mL×2). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to give the title compound (31 g, 66.5%) as a brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
66.5%

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2-(4-bromophenyl)acetate (2.1 g, 8.445 mmol) in anhydrous dimethylformamide were added zinc cyanide (1.5 g, 12.668 mmol) and tetrakis(triphenylphosphine) palladium (1.0 g, 0.845 mmol). The reaction mixture was refluxed for overnight then cooled to room temperature. The mixture was filtered using celite pad and the filtrate was evaporated. The residue was diluted with ethylacetate and washed with water and brine. The organic layer was dried over magnesium sulfate and filtered. The filterate was concentrated under reduced pressure to get the crude. The crude was purified by column chromatography. Ethyl 2-(4-cyanophenyl)acetate (0.8 g) was obtained as 49% yield.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
A new palladium‐based system was developed that catalyzes the coupling of aryl halides with diethyl malonates in the presence of mild bases. In the course of the reaction, the …
Number of citations: 22 onlinelibrary.wiley.com
D Cuffaro, A Gimeno, BL Bernardoni, R Di Leo… - International Journal of …, 2023 - mdpi.com
Matrix metalloproteinase 13 plays a central role in osteoarthritis (OA), as its overexpression induces an excessive breakdown of collagen that results in an imbalance between collagen …
Number of citations: 10 www.mdpi.com
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
An efficient catalytic protocol for Pd-catalyzed decarboxylative cross-coupling of potassium malonate monoesters and derivatives with aryl bromides and chlorides are described. …
Number of citations: 37 www.sciencedirect.com

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